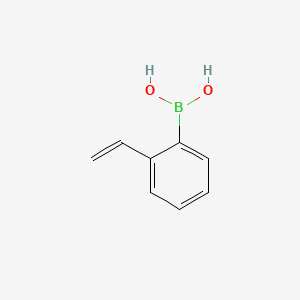

2-Vinylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-ethenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6,10-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFAXRHEKNHTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378577 | |

| Record name | 2-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15016-42-9 | |

| Record name | B-(2-Ethenylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15016-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boronic acid, B-(2-ethenylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Vinylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-vinylphenylboronic acid, a versatile building block in organic chemistry with significant applications in materials science and drug development. This document details a common synthetic route, purification methods, and key analytical data for the characterization of this compound.

Introduction

This compound is an organic compound featuring both a vinyl group and a boronic acid moiety positioned ortho to each other on a benzene ring. This unique bifunctionality makes it a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its ability to participate in polymerization reactions via the vinyl group, while the boronic acid functionality can be used for further derivatization or as a sensor for diols, has led to its use in the development of advanced materials, chemical sensors, and as a key intermediate in the synthesis of complex pharmaceutical agents.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the formation of a Grignard reagent from 2-bromostyrene, followed by its reaction with a trialkyl borate and subsequent acidic hydrolysis.

Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

2-Bromostyrene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Iodine crystal (for initiation)

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be thoroughly dried in an oven and assembled hot under a nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small amount of anhydrous THF to just cover the magnesium turnings.

-

Dissolve 2-bromostyrene (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the 2-bromostyrene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 2-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution with vigorous stirring. Maintain the temperature at -78 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl. Stir until two clear layers are formed.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

Crude this compound can be purified by recrystallization.

Protocol:

-

Dissolve the crude product in a minimum amount of hot toluene or a mixture of hexane and ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified this compound under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H9BO2 |

| Molecular Weight | 147.97 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 109 °C[1] |

Spectroscopic Data

1H NMR (Nuclear Magnetic Resonance):

The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (as a set of doublet of doublets) and the aromatic protons. The B(OH)2 protons often appear as a broad singlet.

-

Vinyl Protons (CH=CH2): Three distinct signals are expected in the range of δ 5.0-7.0 ppm.

-

Aromatic Protons: Signals for the four protons on the benzene ring are expected in the range of δ 7.0-8.0 ppm.

-

Boronic Acid Protons (B(OH)2): A broad singlet, which is exchangeable with D2O, is expected.

13C NMR (Nuclear Magnetic Resonance):

The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Vinyl Carbons (CH=CH2): Two signals are expected in the aliphatic region (δ 110-140 ppm).

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm), one of which will be a quaternary carbon attached to the boron atom.

MS (Mass Spectrometry):

Mass spectrometry would confirm the molecular weight of the compound.

-

Expected Molecular Ion Peak (M+): m/z = 148.07.

Experimental Workflow and Logic

The synthesis and characterization process follows a logical progression from starting materials to the final, purified, and verified product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound from readily available starting materials. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery. The unique combination of a reactive vinyl group and a versatile boronic acid moiety in this compound ensures its continued importance as a key building block in the creation of novel and functional molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Vinylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylphenylboronic acid is a bifunctional organic compound that has garnered significant interest in the fields of organic synthesis, materials science, and drug development. Its unique structure, featuring both a vinyl group and a boronic acid moiety, allows for a diverse range of chemical transformations. The vinyl group serves as a reactive handle for polymerization and other addition reactions, while the boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and graphical representations of key processes to support researchers in its application.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉BO₂ | [1] |

| Molecular Weight | 147.97 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 105-109 °C | [1] |

| Boiling Point | 313.7 °C at 760 mmHg | [3] |

| Density | 1.09 g/cm³ | [3] |

Solubility and Acidity

| Property | Value | Source |

| Solubility in Water | Poorly soluble | [4] |

| pKa | Estimated to be in the range of 8-9 (based on phenylboronic acid) | [5][6] |

Spectral Data Analysis

Spectroscopic techniques are essential for the characterization and purity assessment of this compound. Below is a summary of expected spectral data based on its structure and data from related compounds.

Predicted ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to show distinct signals for the vinyl, aromatic, and boronic acid protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| B(OH)₂ | 8.0 - 8.2 | Broad singlet | 2H |

| Aromatic (C₆H₄) | 7.2 - 7.8 | Multiplet | 4H |

| Vinylic (-CH=) | 6.8 - 7.0 | Doublet of doublets | 1H |

| Vinylic (=CH₂) | 5.3 - 5.8 | Doublet of doublets | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and can vary depending on the solvent and concentration.[7]

Predicted ¹³C NMR Spectral Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-B) | 130 - 135 (often weak) |

| Aromatic (C-H) | 125 - 135 |

| Vinylic (-CH=) | 135 - 140 |

| Vinylic (=CH₂) | 115 - 120 |

Note: The carbon attached to the boron atom may exhibit a broad or weak signal due to quadrupolar relaxation.[8][9][10]

FT-IR Spectral Data

Fourier-transform infrared (FT-IR) spectroscopy is useful for identifying the functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (vinylic) | 3010 - 3095 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C=C stretch (vinylic) | 1620 - 1640 | Medium |

| B-O stretch | 1310 - 1380 | Strong |

| C-B stretch | 1000 - 1100 | Medium |

Note: The presence of hydrogen bonding can significantly broaden the O-H stretching band.[11][12][13][14][15]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z 147.97. Common fragmentation pathways would involve the loss of water (H₂O) from the boronic acid moiety and cleavage of the vinyl group.[16][17][18][19][20]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[21][22]

-

Spatula[23]

-

Mortar and pestle (optional)[23]

Procedure:

-

Ensure the this compound sample is a fine powder. If necessary, gently grind the crystals in a mortar and pestle.[21]

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[24]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (105-109 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[21]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (1-2 °C).[21]

Solubility Determination (Dynamic Method)

Objective: To determine the solubility of this compound in a given organic solvent as a function of temperature.[25][26][27][28]

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser scattering system for turbidity measurement

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of this compound and the desired organic solvent into the glass vessel.

-

Seal the vessel to prevent solvent evaporation.

-

Begin stirring to ensure the mixture is homogeneous.

-

Slowly heat the vessel using the thermostatic bath at a constant rate (e.g., 0.2-0.5 °C/min).[27]

-

Continuously monitor the turbidity of the solution.

-

The temperature at which the solution becomes completely clear (i.e., the last solid particle dissolves) is recorded as the solubility temperature for that specific concentration.[27]

-

Repeat the procedure with different known compositions of solute and solvent to construct a solubility curve.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.[29][30][31]

Apparatus:

-

pH meter with a calibrated glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength[29][31]

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[29]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a suitable co-solvent if solubility is low). Add the inert salt solution.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with the standardized HCl solution.

-

Begin stirring the solution and place the pH electrode in the beaker, ensuring the bulb is fully immersed.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[31]

pKa Determination (UV-Vis Spectrophotometry)

Objective: To determine the pKa of this compound by measuring the change in its UV-Vis absorbance as a function of pH.[32][33][34][35][36]

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

Procedure:

-

Prepare a series of buffer solutions of constant ionic strength covering a pH range from approximately 2 units below to 2 units above the estimated pKa.

-

Add a small, constant volume of the this compound stock solution to a known volume of each buffer solution in separate cuvettes. The final concentration of the compound should be identical in all samples.

-

Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength versus the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[32]

Reactivity and Stability

This compound is a relatively stable compound under standard laboratory conditions but is susceptible to certain reactions and degradation pathways.

-

Suzuki-Miyaura Coupling: This is the most prominent reaction of this compound, where it couples with aryl or vinyl halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is fundamental in the synthesis of complex organic molecules.[2]

-

Polymerization: The vinyl group can undergo polymerization, either through free-radical, cationic, or anionic mechanisms, to form polymers with pendant phenylboronic acid groups. These polymers have applications in sensors and responsive materials.

-

Dehydration: Like other boronic acids, this compound can undergo reversible dehydration to form a cyclic trimer anhydride, known as a boroxine. This is often observed upon heating or under anhydrous conditions.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for pKa Determination by Potentiometric Titration

This diagram outlines the key steps in determining the pKa value of this compound using potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

This compound is a valuable and versatile building block in modern chemistry. A thorough understanding of its physicochemical properties, as detailed in this guide, is paramount for its effective and efficient use in research and development. The provided experimental protocols offer a practical framework for the characterization and quality control of this important reagent, empowering researchers to confidently employ it in the synthesis of novel molecules and materials.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2 - Vinylphenylboronic acid, CAS No. 15016-42-9 - iChemical [ichemical.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. instanano.com [instanano.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. MASS-Fragmentation patterns, introduction, principles and applications | PPT [slideshare.net]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. pennwest.edu [pennwest.edu]

- 24. byjus.com [byjus.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 31. dergipark.org.tr [dergipark.org.tr]

- 32. chemagine.co.uk [chemagine.co.uk]

- 33. pharmaguru.co [pharmaguru.co]

- 34. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mt.com [mt.com]

- 36. ishigirl.tripod.com [ishigirl.tripod.com]

Navigating the Spectroscopic Landscape of 2-Vinylphenylboronic Acid: A Technical Guide

An In-depth Analysis of 1H and 13C NMR Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-vinylphenylboronic acid, a versatile building block in organic synthesis and drug discovery. Due to the limited availability of a complete, unified experimental dataset in publicly accessible literature, this document presents a carefully curated compilation of predicted and experimentally derived data from analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed understanding of the spectral characteristics of this compound.

1H and 13C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound. These values are based on the analysis of related structures, such as 4-vinylphenylboronic acid and other ortho-substituted phenylboronic acids, as well as established NMR prediction methodologies. The numbering convention used for proton and carbon assignments is illustrated in the molecular structure diagram below.

Table 1: 1H NMR Data for this compound (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.6 - 7.8 | dd | JH3-H4 ≈ 7.5, JH3-H5 ≈ 1.5 |

| H-4 | ~7.3 - 7.5 | m | |

| H-5 | ~7.3 - 7.5 | m | |

| H-6 | ~7.5 - 7.7 | d | JH6-H5 ≈ 7.5 |

| H-7 | ~6.8 - 7.0 | dd | JH7-H8a ≈ 17.5, JH7-H8b ≈ 11.0 |

| H-8a (trans) | ~5.7 - 5.9 | d | JH8a-H7 ≈ 17.5 |

| H-8b (cis) | ~5.3 - 5.5 | d | JH8b-H7 ≈ 11.0 |

| B(OH)2 | ~5.0 - 6.0 | br s |

Note: The chemical shift of the boronic acid protons is highly dependent on concentration, solvent, and water content, and the signal is often broad.

Table 2: 13C NMR Data for this compound (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~133 - 136 (broad) |

| C-2 | ~140 - 143 |

| C-3 | ~130 - 132 |

| C-4 | ~128 - 130 |

| C-5 | ~127 - 129 |

| C-6 | ~135 - 137 |

| C-7 | ~136 - 138 |

| C-8 | ~116 - 118 |

Note: The carbon atom attached to the boron (C-1) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

A standardized experimental protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural elucidation and purity assessment. The following provides a general methodology.

2.1 Sample Preparation

A significant challenge in obtaining clean NMR spectra for arylboronic acids is their tendency to form cyclic anhydrides (boroxines) through dehydration. This can lead to complex and poorly resolved spectra. To mitigate this, the following sample preparation techniques are recommended:

-

Dissolution in Deuterated Methanol (CD3OD) or Water (D2O): These protic solvents can effectively break up the boroxine trimers, resulting in sharper and more interpretable spectra. The B(OH)2 proton signals will typically exchange with the solvent and may not be observed.

-

Use of a Co-solvent: A mixture of a common deuterated solvent like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) with a small amount of D2O can also help to break down oligomeric species.

-

Sample Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

2.2 NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

1H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

13C NMR:

-

Acquire a proton-decoupled 13C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of 13C.

-

The solvent signal can be used as an internal reference (e.g., CDCl3 at δ 77.16 ppm, DMSO-d6 at δ 39.52 ppm).

-

-

Two-Dimensional (2D) NMR:

-

To aid in the definitive assignment of proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for 1H-1H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct 1H-13C correlations.

-

Visualization of Molecular Structure and NMR Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering for NMR assignments and a typical workflow for NMR data acquisition and analysis.

solubility of 2-vinylphenylboronic acid in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Vinylphenylboronic Acid in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides qualitative solubility information, quantitative data for the closely related parent compound, phenylboronic acid, as a proxy, and detailed experimental protocols to enable researchers to determine precise solubility values.

Introduction to this compound

This compound is a bifunctional organoboron compound that contains both a vinyl group and a boronic acid moiety. This structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds.[1] Its utility is significant in the development of pharmaceuticals and advanced materials.[1] A comprehensive understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification strategies, and formulation development.

Solubility Profile

Qualitative Solubility

Direct qualitative solubility data for this compound is not extensively documented. However, information on its isomer, 4-vinylphenylboronic acid, indicates solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and diethyl ether, with only slight solubility in water.[2] Phenylboronic acid, the parent compound without the vinyl group, is generally soluble in most polar organic solvents but is poorly soluble in non-polar solvents like hexanes and carbon tetrachloride.[3] Specifically, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6] Based on these analogs, this compound is expected to be soluble in polar organic solvents and poorly soluble in water[7] and non-polar hydrocarbon solvents.

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature, thereby affecting solubility measurements.[4][8]

Quantitative Solubility Data for Phenylboronic Acid (as a Proxy)

In the absence of specific quantitative data for this compound, the solubility of phenylboronic acid provides a useful, albeit approximate, reference. The data below, determined experimentally by a dynamic method, is presented as the mole fraction of the compound in saturated solutions at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Mole Fraction (x₁) |

|---|---|---|

| Chloroform | 20 | ~0.12 |

| 30 | ~0.18 | |

| 40 | ~0.27 | |

| 3-Pentanone | 20 | ~0.42 |

| 30 | ~0.50 | |

| 40 | ~0.60 | |

| Acetone | 20 | ~0.52 |

| 30 | ~0.62 | |

| 40 | ~0.72 | |

| Dipropyl Ether | 20 | ~0.38 |

| 30 | ~0.48 | |

| 40 | ~0.60 | |

| Methylcyclohexane | 20 | <0.01 |

| 30 | <0.01 |

| | 40 | ~0.01 |

Data is interpreted from graphical representations for phenylboronic acid and should be used as an estimate for this compound.[4]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods should be employed. The following protocols are widely used for determining the solubility of boronic acids.

Dynamic (Synthetic) Method

This method determines the temperature at which a solid solute of a known composition dissolves completely in a solvent upon controlled heating.[4][9]

Methodology:

-

Sample Preparation: A biphasic sample with a precisely known composition of this compound and the chosen organic solvent is prepared in a sealed vessel.[4][8]

-

Heating and Equilibration: The mixture is heated at a constant, slow rate (e.g., 0.1-0.5 °C/min) while being rigorously stirred to ensure uniformity.[10]

-

Turbidity Measurement: The turbidity of the mixture is continuously monitored. This is often achieved by measuring the intensity of a light beam (e.g., from a laser) passing through the sample using a luminance probe.[4][5]

-

Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a sharp increase in light transmittance and a clear solution, is recorded as the solubility temperature for that specific composition.[4][10]

-

Data Compilation: The procedure is repeated with different compositions of solute and solvent to construct a complete solubility curve (mole fraction vs. temperature).[10]

Thermodynamic Solubility (Shake-Flask Method)

This is a classic method for determining the equilibrium solubility of a compound at a constant temperature.[11]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial.

-

Equilibration: The vials are sealed and agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that the solution has reached equilibrium with the solid.[11]

-

Phase Separation: After equilibration, the agitation is stopped, and the excess solid is allowed to settle.

-

Filtration and Sampling: A sample of the supernatant is carefully withdrawn and immediately filtered, typically using a syringe filter, to remove all undissolved solid particles.[11]

-

Concentration Analysis: The concentration of this compound in the clear filtrate is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibrated standard curve.

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for the experimental determination of solubility.

Caption: A logical workflow for solubility determination using two common methods.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-VINYLPHENYLBORONIC ACID | 2156-04-9 [chemicalbook.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. This compound | 15016-42-9 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Crystal Structure Analysis of 2-Vinylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-vinylphenylboronic acid. While a definitive crystal structure for this compound is not publicly available in crystallographic databases at the time of this publication, this document serves as an in-depth resource outlining the necessary experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction and structure elucidation. This guide is intended to equip researchers in crystallography, medicinal chemistry, and materials science with the foundational knowledge to determine and analyze the crystal structure of this compound and analogous compounds.

Introduction

This compound is a bifunctional organic compound that features both a vinyl group and a boronic acid moiety. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The boronic acid group also allows for the formation of reversible covalent complexes with diols, a property that is exploited in the development of sensors and for the protection of functional groups.[1] Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state of this compound is crucial for predicting its physicochemical properties, optimizing its use in synthetic applications, and designing novel derivatives with tailored functionalities for drug development and materials science.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the selection of appropriate solvents and conditions for synthesis, purification, and crystallization.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BO₂ | [2] |

| Molecular Weight | 147.97 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Melting Point | 109 °C | [1] |

| CAS Number | 15016-42-9 | [2] |

| SMILES | OB(O)c1ccccc1C=C | [2] |

| InChI | 1S/C8H9BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6,10-11H,1H2 | [2] |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, beginning with its synthesis and culminating in the refinement of its crystal structure from X-ray diffraction data.

Synthesis of this compound

Several synthetic routes are available for the preparation of vinylphenylboronic acids. A common approach involves the reaction of a Grignard reagent, formed from the corresponding vinylphenyl halide, with a borate ester, followed by hydrolysis.

General Synthetic Procedure:

-

Grignard Reagent Formation: 2-Bromostyrene is reacted with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form 2-vinylphenylmagnesium bromide.

-

Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate, in an anhydrous solvent.

-

Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield this compound.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent system to obtain a crystalline solid.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step in crystal structure analysis.[3][4] For a small organic molecule like this compound, several crystallization techniques can be employed.[5][6]

Common Crystallization Methods:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed, leading to the gradual formation of crystals.[7] The choice of solvent is crucial and can be determined through solubility screening.[7]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[6]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound has low solubility. Crystals form at the interface of the two liquids as they slowly mix.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[4][8]

Data Collection and Processing:

-

Crystal Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected as the crystal is rotated.[9] A complete dataset consists of thousands of reflections, each with a measured intensity and position.[9]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection is generated.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the approximate positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps, to ensure the quality and accuracy of the model. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported in a standard format, such as a Crystallographic Information File (CIF).

Workflow and Logical Relationships

The process of crystal structure analysis can be visualized as a logical workflow, from the initial synthesis of the compound to the final validation of the crystal structure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. sptlabtech.com [sptlabtech.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

Theoretical Studies on the Reactivity of 2-Vinylphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylphenylboronic acid is a versatile bifunctional molecule that has garnered significant interest in organic synthesis and materials science. Its unique structure, featuring both a reactive vinyl group and a boronic acid moiety, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its participation in key synthetic reactions, including Suzuki-Miyaura coupling, Heck reactions, Diels-Alder cycloadditions, and polymerization. The guide also delves into the theoretical underpinnings of its reactivity, supported by computational studies. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] this compound can participate in this reaction through either its boronic acid group, leaving the vinyl group intact for further functionalization, or through the vinyl group via a vinyl-selective coupling.

Reactivity and Mechanism

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The reaction is initiated by the oxidative addition of the organic halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid, which is activated by a base. Finally, reductive elimination from the Pd(II) intermediate yields the cross-coupled product and regenerates the Pd(0) catalyst.

The reactivity of this compound in Suzuki-Miyaura coupling is influenced by electronic and steric factors. The electron-donating nature of the vinyl group can modulate the reactivity of the boronic acid.

Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving phenylboronic acid derivatives with various aryl halides. While specific data for this compound is limited in readily available literature, these examples provide a general expectation of reactivity.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2 | 1-Iodonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2 | 98 |

| 3 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 16 | 85 |

Note: Yields are illustrative and can vary based on specific reaction conditions and substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Add potassium carbonate (2.0 mmol).

-

Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] this compound can act as the arylating agent in oxidative Heck reactions or its vinyl group can serve as the olefin component.

Reactivity and Mechanism

The catalytic cycle of the Heck reaction typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of the olefin into the Pd-aryl bond.[5] Subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[5]

In the case of oxidative Heck reactions using arylboronic acids, an oxidant is required to regenerate the active Pd(II) catalyst.[5][6] The regioselectivity of the Heck reaction is influenced by the electronic nature of the olefin and the steric hindrance of the substrates and ligands.

Quantitative Data

The following table presents representative yields for Heck reactions of arylboronic acids with various olefins.

| Entry | Arylboronic Acid | Olefin | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Styrene | Pd(OAc)₂ (5) | NBS (30 mol%) | Toluene | 25 | 12 | 75 |

| 2 | 4-Methoxyphenylboronic acid | n-Butyl vinyl ether | Pd(OAc)₂ (2), dppp (3) | - | Acetone | 70 | 15 | 85[6] |

| 3 | Phenylboronic acid | Methyl acrylate | Pd(OAc)₂ (2), dppp (3) | TFA (30 mol%) | Acetone | 70 | 20 | >60[6] |

Note: Yields are illustrative and can vary based on specific reaction conditions and substrates.

Experimental Protocol: Oxidative Heck Reaction of this compound with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

N-Bromosuccinimide (NBS)

-

Toluene

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), styrene (1.0 mmol), palladium(II) acetate (0.05 mmol), and N-bromosuccinimide (0.3 mmol).

-

Add anhydrous toluene (5 mL) under an inert atmosphere.

-

Stir the reaction mixture at 25 °C for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The vinyl group of this compound can act as a dienophile. A particularly relevant variant is the inverse-electron-demand Diels-Alder (IEDDA) reaction, where an electron-rich dienophile reacts with an electron-poor diene, such as a tetrazine.[7]

Reactivity and Theoretical Insights

The rate of the Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In a normal-demand Diels-Alder reaction, the interaction is between the HOMO of the diene and the LUMO of the dienophile. In an IEDDA reaction, the primary interaction is between the HOMO of the dienophile and the LUMO of the diene.[7]

The boronic acid group, being electron-withdrawing, can influence the electronic properties of the vinyl group in this compound, affecting its reactivity as a dienophile.

Quantitative Data: Inverse-Electron-Demand Diels-Alder Reaction Kinetics

The reaction of vinylboronic acids with tetrazines has been studied, providing valuable kinetic data.

| Entry | Dienophile | Diene | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) in 5% MeOH/PBS |

| 1 | Vinylboronic acid | 3,6-Dipyridyl-s-tetrazine | 3.0 |

| 2 | (E)-Phenylvinylboronic acid | 3,6-Dipyridyl-s-tetrazine | ~15 |

Data adapted from related studies on vinylboronic acids.

Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction

Materials:

-

This compound

-

A suitable tetrazine derivative (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

UV-Vis spectrophotometer

Procedure:

-

Prepare stock solutions of this compound and the tetrazine in a suitable solvent (e.g., methanol).

-

In a cuvette, dilute the tetrazine stock solution with 5% methanol in PBS to a concentration where its absorbance is in the linear range of the spectrophotometer.

-

Initiate the reaction by adding a known concentration of the this compound solution to the cuvette.

-

Immediately begin monitoring the decrease in the characteristic absorbance of the tetrazine over time.

-

The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a first-order exponential decay. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.[8]

Polymerization

The vinyl group of this compound allows it to undergo polymerization, leading to functional polymers with boronic acid side chains. These polymers have applications in sensors, drug delivery, and stimuli-responsive materials. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), have been employed to synthesize well-defined polymers from vinylphenylboronic acid derivatives.[9][10]

Reactivity in Controlled Radical Polymerization

In RAFT polymerization, a chain transfer agent is used to mediate the polymerization, allowing for control over molecular weight and dispersity.[11] The choice of RAFT agent is crucial for the successful polymerization of vinylphenylboronic acid. Similarly, in NMP, a nitroxide stable free radical is used to reversibly terminate the growing polymer chains.[10]

Polymer Characterization Data

The resulting polymers are typically characterized by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and dispersity (Đ), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.[12][13]

| Polymerization Method | Monomer | Mn ( g/mol ) | Đ (Mw/Mn) |

| NMP | 4-Vinylphenylboronic acid / 2-N-morpholinoethyl methacrylate | - | <1.40[10] |

| RAFT | 4-Vinylphenylboronic acid | - | ≤ 1.25[14] |

Note: Specific Mn values depend on the monomer/initiator/CTA ratio and conversion.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

-

This compound (monomer)

-

A suitable RAFT agent (e.g., a trithiocarbonate)

-

Azobisisobutyronitrile (AIBN, initiator)

-

1,4-Dioxane (solvent)

-

Standard glassware for Schlenk techniques

Procedure:

-

In a Schlenk flask, dissolve this compound, the RAFT agent, and AIBN in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

-

Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with an inert gas (argon or nitrogen).

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitor the monomer conversion over time by taking aliquots and analyzing them by ¹H NMR.

-

Once the desired conversion is reached, quench the polymerization by exposing the solution to air and cooling it in an ice bath.

-

Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

-

Isolate the polymer by filtration or decantation and dry it under vacuum.

Theoretical Studies on Reactivity

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules like this compound. Density Functional Theory (DFT) is a powerful tool for calculating molecular properties and modeling reaction mechanisms.[15]

The reactivity of this compound is largely dictated by the interplay between the vinyl and boronic acid functionalities. The vinyl group is a π-system that can act as a nucleophile or an electrophile depending on the reaction partner. The boronic acid group is a Lewis acid and can engage in various transformations.

A frontier molecular orbital (FMO) analysis can help rationalize the reactivity of this compound.[11] The HOMO and LUMO energies and distributions will determine its behavior in pericyclic reactions like the Diels-Alder reaction and its susceptibility to nucleophilic or electrophilic attack. The electron-withdrawing boronic acid group is expected to lower the energy of the HOMO and LUMO of the vinyl moiety compared to styrene, which could influence its reactivity in cycloaddition reactions.[16]

Conclusion

This compound is a highly versatile building block with a rich and diverse reactivity profile. Its ability to participate in a wide array of powerful synthetic transformations, including Suzuki-Miyaura coupling, Heck reactions, Diels-Alder cycloadditions, and controlled radical polymerization, makes it an invaluable tool for the synthesis of complex organic molecules and advanced functional materials. A thorough understanding of its reactivity, guided by both experimental data and theoretical principles, is crucial for harnessing its full potential in drug discovery, materials science, and beyond. This guide provides a solid foundation for researchers to explore and exploit the unique chemical properties of this remarkable compound.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 11. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 14. benchchem.com [benchchem.com]

- 15. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 16. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Dawn of a Versatile Moiety: A Technical Guide to the Discovery and First Synthesis of Vinylphenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial discovery and first synthesis of vinylphenylboronic acids, a class of compounds that has become indispensable in organic synthesis, materials science, and medicinal chemistry. This document details the seminal synthetic routes, presents key quantitative data, and illustrates the fundamental chemical interactions that underpin their utility, particularly in the realm of biosensors.

Discovery and Early Synthesis

A prevalent and well-established method for the synthesis of 4-vinylphenylboronic acid involves the reaction of a Grignard reagent, formed from a halo-substituted styrene, with a borate ester. This approach offers a reliable route to this versatile building block.

Physicochemical Properties of 4-Vinylphenylboronic Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₉BO₂ | [1] |

| Molecular Weight | 147.97 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 190 - 193 °C | [1] |

| Purity | ≥95% | [2] |

| CAS Number | 2156-04-9 | [1] |

Detailed Experimental Protocol: Grignard-Based Synthesis of 4-Vinylphenylboronic Acid

This section provides a detailed methodology for the synthesis of 4-vinylphenylboronic acid via the Grignard reaction, a commonly employed and scalable procedure.

2.1. Materials and Reagents

-

4-Chlorostyrene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Iodine (for initiation, optional)

2.2. Equipment

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Separatory funnel

2.3. Procedure

Step 1: Preparation of the Grignard Reagent (4-Vinylphenylmagnesium Chloride)

-

Under an inert atmosphere, equip a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Add magnesium turnings to the flask. A crystal of iodine can be added to initiate the reaction.

-

In the dropping funnel, prepare a solution of 4-chlorostyrene in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 4-chlorostyrene solution to the magnesium turnings to initiate the Grignard reaction. The reaction is typically initiated by gentle heating or sonication if it does not start spontaneously.

-

Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining 4-chlorostyrene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

Step 2: Boronation and Hydrolysis

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate flask, prepare a solution of trimethyl borate in anhydrous THF.

-

Add the trimethyl borate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Slowly quench the reaction by adding a cold aqueous solution of hydrochloric acid. This step hydrolyzes the borate ester to the boronic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-vinylphenylboronic acid.

2.4. Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent, to yield pure 4-vinylphenylboronic acid as a white to off-white solid.

2.5. Quantitative Data

| Parameter | Value/Range |

| Typical Yield | 60-80% |

| Purity (post-recrystallization) | >98% |

Core Applications and Signaling Pathways

Vinylphenylboronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A particularly significant application lies in their use as molecular recognition elements in sensors, especially for the detection of saccharides like glucose.[1] This capability stems from the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in many sugars.[3][4][5]

Signaling Pathway: Boronic Acid-Diol Interaction

The fundamental principle behind the use of vinylphenylboronic acids in glucose sensing is the reversible formation of a cyclic boronate ester with the diol functionalities of the glucose molecule. This interaction is pH-dependent and forms the basis for various detection methods, including fluorescent and colorimetric assays.[4][6][7]

Caption: Reversible interaction of vinylphenylboronic acid with glucose.

Experimental Workflow: Fluorescent Glucose Sensing

Fluorescent sensors incorporating vinylphenylboronic acid often utilize a fluorophore whose emission properties are altered upon binding to glucose. For example, a system can be designed where the fluorescence is quenched in the absence of glucose and restored upon its addition.

Caption: Workflow for a fluorescent glucose sensor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-乙烯基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Vinylphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-vinylphenylboronic acid. While a complete, publicly available experimental dataset for this compound is limited, this document compiles and extrapolates data from closely related analogs and established principles of spectroscopic analysis. The information herein is intended to serve as a valuable resource for the characterization and utilization of this versatile compound in research and development.

Introduction to this compound

This compound is a bifunctional organic compound containing both a vinyl group and a boronic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, polymerization, and the development of sensors and functional materials. Accurate spectroscopic characterization is paramount for verifying its purity, identity, and reactivity in these applications.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds such as phenylboronic acid, trans-2-phenylvinylboronic acid, and 4-vinylphenylboronic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) | Notes |

| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆ | ||

| B(OH)₂ | ~8.0 | s (broad) | Chemical shift and broadness are highly dependent on concentration and water content. |

| Ar-H | 7.2 - 7.8 | m | Complex multiplet pattern due to ortho substitution. |

| -CH=CH₂ (α-H) | 6.8 - 7.2 | dd | Doublet of doublets. |

| -CH=CH₂ (β-H, cis) | 5.3 - 5.6 | d | Doublet. |

| -CH=CH₂ (β-H, trans) | 5.8 - 6.1 | d | Doublet. |

| ¹³C NMR | |||

| C-B | ~135 | The carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation. | |

| Ar-C | 125 - 140 | ||

| -CH=CH₂ | ~136 | ||

| -CH=CH₂ | ~115 | ||

| ¹¹B NMR | 28 - 33 | s (broad) | The chemical shift is indicative of a trigonal planar boronic acid.[1][2] |

Table 2: Vibrational, Electronic, and Mass Spectrometry Data

| Technique | Expected Key Signals | Notes |

| Infrared (IR) Spectroscopy | Sample prepared as a solid (e.g., KBr pellet or ATR). | |

| O-H stretch (B(OH)₂) | 3200 - 3600 cm⁻¹ (broad) | Characteristic broad absorption for the boronic acid hydroxyl groups. |

| C-H stretch (vinyl) | 3000 - 3100 cm⁻¹ | |

| C=C stretch (aromatic) | 1550 - 1650 cm⁻¹ | |

| B-O stretch | 1300 - 1400 cm⁻¹ | A strong and characteristic band for boronic acids.[3] |

| C-B stretch | 1000 - 1100 cm⁻¹ | [3] |

| UV-Vis Spectroscopy | Solvent: Methanol or Acetonitrile. | |

| λ_max_ | ~250 - 280 nm | Expected absorption maximum due to the conjugated system of the phenyl and vinyl groups. |

| Mass Spectrometry | Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI). | |

| [M-H]⁻ | m/z 147.06 | Expected for negative ion mode ESI. |

| [M+H]⁺ | m/z 149.08 | Expected for positive ion mode ESI. |

| Molecular Ion (M⁺˙) | m/z 148.07 | Expected for EI, though it may be of low intensity. |

| Fragmentation | Loss of H₂O, vinyl group, and boric acid moiety are potential fragmentation pathways. |

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹B NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube.[5]

-

For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[5]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse acquisition.

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse acquisition.

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Instrument Parameters (¹¹B NMR):

-

Spectrometer: 128 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse acquisition.

-

Number of Scans: 128-512.

-

Relaxation Delay: 0.5-1 second.

-

Spectral Width: -50 to 50 ppm.

-

Reference: BF₃·OEt₂ as an external standard (δ = 0 ppm).[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the conjugated system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µM range).

-

-

Instrument Parameters:

-

Spectrometer: Double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200 - 400 nm.

-

Cuvette: Use a matched pair of 1 cm path length quartz cuvettes.

-

Blank: Use the pure solvent as the blank reference.

-

Scan Speed: Medium.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and assess the purity of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the mobile phase (e.g., 1-10 µg/mL).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

LC Parameters:

-

Column: C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm).[7]

-

Mobile Phase A: Water with 0.1% formic acid or ammonium hydroxide.[7]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or ammonium hydroxide.[7]

-

Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI) in both positive and negative modes.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Gas Flow and Temperature: Optimize for the specific instrument.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the different analytical techniques.

References

Thermal Stability and Decomposition of 2-Vinylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected thermal stability and decomposition pathways of 2-vinylphenylboronic acid. The quantitative data and specific decomposition mechanisms presented are hypothetical and extrapolated from published data on analogous arylboronic acids and vinyl-substituted aromatic compounds, due to the limited availability of specific experimental data for this compound in publicly accessible literature. This guide is intended for informational and illustrative purposes to aid in the design of experimental studies.

Introduction